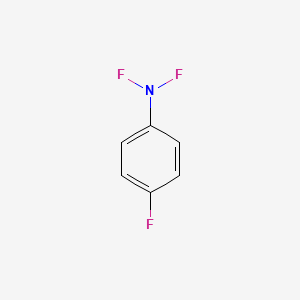

N,N,4-trifluoroaniline

Description

Significance of Polyfluorinated Anilines in Contemporary Chemical Research

Polyfluorinated anilines are aromatic amines where multiple hydrogen atoms on the benzene (B151609) ring or the amino group are substituted with fluorine. This substitution dramatically alters the molecule's physicochemical properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart enhanced metabolic stability, increased lipophilicity, and modified electronic characteristics to the parent aniline (B41778) structure. researchgate.netnih.govresearchgate.net These changes are highly sought after in several areas of chemical science.

In medicinal chemistry , the introduction of fluorine is a well-established strategy to improve a drug candidate's efficacy. researchgate.netnih.govnih.gov Fluorination can block metabolic oxidation sites, increase binding affinity to biological targets, and improve membrane permeability, ultimately enhancing the pharmacokinetic and pharmacodynamic profile of a drug. researchgate.netnih.gov Consequently, fluorinated anilines are vital building blocks in the synthesis of a wide range of pharmaceuticals, including anti-cancer agents and antibiotics. lookchem.comfastercapital.com

In agrochemicals , polyfluorinated anilines are precursors to a variety of herbicides and pesticides. The presence of fluorine can increase the biological activity and selectivity of these compounds, leading to more effective and environmentally considerate crop protection solutions. numberanalytics.comrdd.edu.iq

In materials science , the unique properties of fluorinated compounds are harnessed to create advanced polymers and liquid crystals. numberanalytics.comijrar.org The incorporation of fluorinated anilines can lead to materials with enhanced thermal stability, chemical resistance, and specific electronic properties, making them suitable for high-performance applications. acs.org

Conceptual Overview of Structural Motifs and Potential Research Implications of N,N,4-Trifluoroaniline

While specific research on this compound is not extensively documented in publicly available literature, a conceptual analysis of its structure allows for the prediction of its chemical behavior and potential research significance. The molecule is defined by two key structural motifs: a 4-fluoro-substituted benzene ring and an N,N-difluoroamino (-NF₂) group.

Structural Motifs:

N,N-Difluoroamino Group: The -NF₂ group is a powerful electron-withdrawing and highly reactive functional group. Compounds containing the difluoroamino group are known to be energetic and can serve as precursors to high-energy-density materials. nih.govrsc.orgresearchgate.net The N-F bonds are reactive and can participate in unique chemical transformations, including acting as a source of electrophilic fluorine or undergoing rearrangements.

The combination of these two motifs in one molecule results in a highly electron-deficient aromatic system. The powerful inductive pull of the three fluorine atoms—one on the ring and two on the nitrogen—is expected to make the aniline nitrogen significantly less basic than in aniline or even 4-fluoroaniline (B128567).

Potential Research Implications:

The unique structure of this compound suggests several avenues for future research:

Energetic Materials: Due to the presence of the -NF₂ group, this compound is a candidate for investigation as a novel energetic material or a precursor thereof. nih.govrsc.org The decomposition of such compounds can release significant energy.

Synthetic Chemistry: The reactivity of the N-F bonds could be exploited for novel synthetic methodologies. It could potentially serve as a reagent for "difluoroamination" reactions, transferring the -NF₂ moiety to other molecules, a process of interest in the synthesis of specialized nitrogen-containing compounds.

Materials Science: As a highly polarized and polyfluorinated aromatic compound, it could be a building block for creating new polymers or functional materials with specific thermal, electronic, or surface properties. ijrar.orgcsic.es

Interactive Data Table: Calculated Properties of Aniline and its Fluorinated Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Basicity (pKa of conjugate acid) |

| Aniline | C₆H₇N | 93.13 | 4.6 |

| 4-Fluoroaniline | C₆H₆FN | 111.12 | ~3.5 |

| This compound | C₆H₄F₃N | 147.10 | Significantly lower than 3.5 (estimated) |

Note: Basicity values are approximate and intended for comparative purposes. The pKa of this compound is estimated to be significantly lower due to the strong electron-withdrawing effects of the three fluorine atoms.

Interactive Data Table: Key Structural Features and Their Implications for this compound

| Structural Motif | Key Feature | Predicted Influence on Molecular Properties |

| 4-Fluorophenyl Group | C-F bond on aromatic ring | Enhances lipophilicity, blocks metabolic oxidation at the 4-position, influences electronic distribution of the π-system. researchgate.netnih.gov |

| N,N-Difluoroamino Group | Two N-F bonds | Strong electron-withdrawing nature, confers high reactivity and potential energetic properties, significantly reduces the basicity of the nitrogen atom. rsc.orgresearchgate.net |

| Polyfluorination | Three fluorine atoms | Creates a highly electron-deficient aromatic system, likely increases chemical reactivity and potential for unique intermolecular interactions. nih.gov |

Structure

3D Structure

Properties

CAS No. |

204757-18-6 |

|---|---|

Molecular Formula |

C6H4F3N |

Molecular Weight |

147.10 g/mol |

IUPAC Name |

N,N,4-trifluoroaniline |

InChI |

InChI=1S/C6H4F3N/c7-5-1-3-6(4-2-5)10(8)9/h1-4H |

InChI Key |

QVQSKRXVDYFFQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N(F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for N,n,4 Trifluoroaniline and Analogous Structures

Advanced Approaches for Aromatic Fluorination in Aniline (B41778) Systems

The introduction of a fluorine atom onto an aromatic ring, particularly in aniline systems, is a cornerstone of synthesizing compounds like N,N,4-trifluoroaniline. A common strategy involves the nitration of a substituted benzotrifluoride (B45747) followed by the reduction of the resulting nitro group. However, this method often yields a mixture of isomers, with the 3-trifluoromethylaniline being the major product. google.com For instance, the nitration of benzotrifluoride typically results in approximately 90% 3-trifluoromethylaniline, 9% 2-trifluoromethylaniline, and only about 1% of the desired 4-trifluoromethylaniline. google.com

To achieve higher regioselectivity for the para-position, alternative methods are employed. One such method is the amination of 4-chloro-3-nitrobenzotrifluoride. In this process, heating with aqueous ammonia (B1221849) under pressure can replace the chlorine atom with an amine group, which is subsequently reduced to form the aniline derivative. Another approach involves the treatment of aromatic azides with anhydrous hydrogen fluoride, which can produce p-fluoroaniline and 2,4-difluoroaniline. google.com

Transition-metal-catalyzed reactions have also emerged as powerful tools for aromatic C-H fluorination. Palladium(II)-catalyzed reactions, for example, can direct the fluorination to specific positions on the aniline ring. beilstein-journals.org Similarly, copper-mediated fluorination of arylpotassium trifluoroborates or diaryliodonium salts provides a pathway to introduce fluorine nucleophilically. beilstein-journals.org

Nitrogen-Fluorination Techniques for Aniline Derivatives

The formation of the N,N-difluoroamino group is a distinct synthetic step. While direct N-fluorination of anilines is a complex process, methods have been developed for related transformations. For instance, the synthesis of N-methyl-4-nitro-2-(trifluoromethyl)aniline involves the reaction of 3-nitrobenzotrifluoride (B1630513) with N,N'-dimethylurea in the presence of a base. chemicalbook.com This highlights the possibility of N-alkylation and subsequent modifications. The direct conversion of anilines to aryl fluorides, a process analogous to the Sandmeyer reaction, has been a long-standing challenge but has seen recent progress through copper(I)-mediated fluoro-deamination. acs.org This method allows for the direct replacement of the amino group with fluorine. acs.org

Convergent and Divergent Synthetic Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies. A convergent approach would involve the separate synthesis of a 4-fluoroaniline (B128567) precursor and a difluorinating agent, followed by their coupling. A divergent strategy, on the other hand, would start with a common intermediate, such as 4-fluoroaniline, and then introduce the two fluorine atoms onto the nitrogen.

A relevant example of a multi-step synthesis is the preparation of 2,3,4-trifluoroaniline (B1293922) from tetrafluorobenzene. In this process, tetrafluorobenzene is reacted with liquefied ammonia at high temperature and pressure in the presence of a copper catalyst to yield the target product. google.com This demonstrates a pathway where multiple fluorine atoms are already present on the aromatic ring prior to the introduction of the amino group.

Catalytic Transformations in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of fluorinated anilines is no exception, with both transition-metal and organocatalytic methods being employed.

Transition-Metal-Mediated Coupling Reactions

Transition metals like palladium and copper are instrumental in forming C-F bonds. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to link fluorinated aniline units to other molecular scaffolds. mdpi.com Copper-catalyzed reactions have been shown to be effective in the fluorination of various aromatic compounds. beilstein-journals.org For example, copper(I)-mediated fluoro-deamination provides a direct route from anilines to aryl fluorides. acs.org Iron has also been shown to mediate deaminative fluorination of anilines. acs.org

Organocatalytic and Photoredox Methodologies

In recent years, organocatalysis and photoredox catalysis have emerged as powerful, metal-free alternatives for fluorination reactions. Visible-light organophotocatalytic systems can be used for the difluoroalkylation of anilines under mild conditions. acs.org These methods often rely on the formation of an electron-donor-acceptor (EDA) complex. acs.org Photocatalysis, using light to drive chemical reactions, has also been applied to aromatic fluorination, offering a sustainable approach. numberanalytics.com

Environmentally Benign Synthesis Strategies for this compound

The development of environmentally friendly or "green" synthetic methods is a major focus in modern chemistry. For the synthesis of fluorinated anilines, this includes the use of less hazardous reagents and solvents, as well as energy-efficient processes. Mechanochemical methods, which involve grinding solid reactants together, offer a solvent-free route to fluorinated imines, which can be precursors to anilines. mdpi.com Electrochemical fluorination is another promising green technique that avoids the use of hazardous fluorinating agents by using electricity to drive the reaction. numberanalytics.com The use of water as a solvent in fluoroalkylation reactions is also being explored to create more sustainable processes. acs.org

Mechanistic Investigations of N,n,4 Trifluoroaniline Reactivity

Elucidation of Reaction Pathways and Kinetic Profiles for N,N,4-Trifluoroaniline

Mechanistic studies on analogues of this compound reveal complex reaction pathways that are highly dependent on the reactants and conditions. For instance, the kinetics of imine formation between 4-(trifluoromethyl)-aniline and benzaldehyde (B42025) in tetrahydrofuran (B95107) (THF) have been monitored using 19F and 1H NMR spectroscopy. acs.org These studies show that the presence of water, even in small amounts, can have an autocatalytic effect on the reaction. acs.org

The N-formylation of para-substituted anilines, including 4-trifluoromethylaniline, with carbon dioxide and hydrosilanes also exhibits a strong dependence on the amine's electronic properties. acs.org The reaction rate and kinetic profile are significantly altered by the substituent on the aniline (B41778). For more basic anilines, an induction period is observed, suggesting a change in the dominant reaction pathway. acs.org In the case of 4-trifluoromethylaniline, the reaction appears to proceed through the direct conversion of a formoxysilane intermediate to the final N-formylated product. acs.org

Photochemical degradation pathways have also been studied for related compounds. The herbicide trifluralin, which is N,N-di-n-propyl-2,6-dinitro-4-trifluoromethylaniline, decomposes under UV-Vis light through competing pathways of N-dealkylation and cyclization to form various photoproducts. nih.gov The branching ratios for these reactions are influenced by the solvent and the presence of dissolved oxygen. nih.gov

Kinetic data for the reaction of 4-(trifluoromethyl)-aniline with benzaldehyde highlights the influence of water content on the reaction rate.

Interactive Data Table: Kinetic Data for Imine Formation Reaction: 4-(trifluoromethyl)-aniline + Benzaldehyde in THF

| Experiment | Solvent Water Content | Temperature (K) | Observed Rate Constant (k_obs) |

|---|---|---|---|

| 1 | THF-wet (~20,000 ppm) | 298 | Data not specified |

| 2 | THF-standard (~200 ppm) | 298 | Data not specified |

| 3 | THF-dry (~30 ppm) | 298 | Data not specified |

| 4 | THF-standard (~200 ppm) | 273 | Data not specified |

| 5 | THF-standard (~200 ppm) | 323 | Data not specified |

> This table is based on an experimental setup described in a study investigating the autocatalytic effect of water. acs.orgacs.org While specific rate constants were not provided in the abstract, the study established a clear kinetic dependence on water concentration and temperature. acs.orgacs.org

Influence of Fluorine Substituents on Amine and Aromatic Ring Reactivity in this compound

Fluorine substituents exert powerful electronic effects that significantly modify the reactivity of both the amine group and the aromatic ring. A trifluoromethyl (-CF₃) group at the para-position, as in 4-(trifluoromethyl)aniline (B29031), is strongly electron-withdrawing primarily through its inductive effect (-I effect). libretexts.org This effect deactivates the aromatic ring toward electrophilic substitution by reducing its electron density. libretexts.org

Conversely, an N,N-dialkylamino group is a strong electron-donating group through resonance (+M effect), which activates the ring. In a molecule like N,N-dimethyl-4-(trifluoromethyl)aniline, the juxtaposition of the electron-donating -N(CH₃)₂ group and the electron-withdrawing -CF₃ group creates a "push-pull" system. This electronic polarization enhances the molecule's dipole moment and influences its reactivity in both nucleophilic and electrophilic reactions.

Fluorine atoms attached directly to the aromatic ring, as in polyfluoroanilines, have a dual role. They are inductively electron-withdrawing (-I) but can also be electron-donating through resonance (+M) via their lone pairs. wikipedia.orgconicet.gov.ar Generally, the inductive effect is stronger, leading to deactivation of the ring compared to benzene (B151609). wikipedia.org However, the resonance effect directs incoming electrophiles to the ortho and para positions. wikipedia.org For fluorine, the ortho position is often less reactive than the para position due to the stronger inductive withdrawal at closer proximity. wikipedia.org Studies on N-sulfinylanilines have shown that electron-withdrawing substituents like fluorine increase the electrophilicity of the sulfur atom, enhancing reactivity at the N=S bond. conicet.gov.ar

Electrophilic and Nucleophilic Reaction Studies of this compound

The dual electronic nature of this compound analogues allows them to participate in both electrophilic and nucleophilic reactions. The amine group's lone pair makes the molecule nucleophilic. For example, N,N-dimethyl-4-(trifluoromethyl)aniline can act as a nucleophile in three-component aminoselenation reactions. However, the strong electron-withdrawing nature of the -CF₃ group can diminish the nucleophilicity of the amine compared to non-fluorinated anilines. This reduced basicity affects reaction kinetics, as seen in N-formylation reactions. acs.org

While the -CF₃ group deactivates the ring towards electrophilic aromatic substitution, the powerful ortho-, para-directing influence of the amino group can still facilitate such reactions. smolecule.comsmolecule.com For instance, bromination of 2,3,4-trifluoroaniline (B1293922) occurs at the 5-position (para to the amino group), directed by the activating effect of the amine.

The presence of fluorine atoms on the aromatic ring can also render the ring susceptible to nucleophilic aromatic substitution (SNAr). This is particularly true for fluorine atoms positioned ortho or para to a strong electron-withdrawing group. In 2-fluoro-4-(trifluoromethyl)aniline, the ortho-fluorine can be displaced in SNAr reactions, making it a useful precursor for synthesizing heterocyclic compounds. ossila.com The kinetics of SNAr reactions involving para-substituted anilines with highly electrophilic substrates have been shown to proceed via a polar mechanism, though a single electron transfer (SET) pathway can become dominant for more basic anilines. nih.gov

Carbon-Fluorine Bond Activation Studies in this compound Analogues

The activation of strong carbon-fluorine (C-F) bonds is a significant challenge in synthetic chemistry. mdpi.com Research on analogues of this compound has yielded important insights into this process. Studies have shown that ortho-fluoroaniline derivatives can undergo regioselective C-F bond activation. mdpi.comvt.edu When treated with stoichiometric amounts of titanium tetrakis(dimethylamide) (Ti(NMe₂)₄), various o-fluoroanilines undergo defluoroamination, where a fluorine atom ortho to the amine group is replaced by a dimethylamino group. vt.edu

The proposed mechanism involves the coordination of the Lewis-basic amine substituent to the titanium reagent, which then directs the nucleophilic dimethylamide ligand to the ortho C-F bond in an SNAr-type process. vt.edu Reactivity was observed to increase with additional fluorine substitution on the aromatic ring. vt.edu

Table: Defluoroamination of ortho-Fluoroanilines with Ti(NMe₂)₄

| Entry | Substrate | Time (h) | Product Yield (%) | Unreacted Substrate (%) |

|---|---|---|---|---|

| 1 | 2,3-difluoroaniline | 20 | 8 | 86 |

| 2 | 2,4-difluoroaniline | 23 | 92 | - |

| 3 | 2,5-difluoroaniline | 23 | 31 | 60 |

| 4 | 2,6-difluoroaniline | 23 | 3 | 96 |

| 5 | 2,3,4-trifluoroaniline | 23 | 95 | - |

Yields were estimated by ¹⁹F NMR analysis of crude product mixtures. Data sourced from Hough, S. E. (2019). vt.edu

Activation of the C-F bonds in a trifluoromethyl group has also been achieved. Studies on 4-trifluoromethylpyridines, analogues of 4-(trifluoromethyl)aniline, have demonstrated a defluorinative functionalization that proceeds through a difluoro(pyrid-4-yl)methyl anion intermediate. nih.gov This umpolung (polarity reversal) strategy, enabled by N-boryl pyridyl anion chemistry, allows for the enantioselective defluoroallylation of the CF₃ group using iridium catalysis. nih.gov

Radical Chemistry and Its Role in this compound Transformations

Radical reactions provide alternative pathways for the transformation of fluorinated anilines. The stability and reactivity of radical intermediates are key to these processes. For example, the trifluoromethyl (CF₃) radical and the difluoromethyl (CF₂H) radical exhibit different properties; the CF₂H radical is considered more nucleophilic than the CF₃ radical due to geometric and electronic factors. rsc.org

Photoinduced reactions often involve radical intermediates. The difluoroalkylation of anilines has been achieved using photoinduced methods with a radical precursor, where the efficiency of the reaction depends on the reduction potential of the precursor. acs.org Similarly, the photodegradation of trifluralin, a 4-trifluoromethylaniline derivative, involves radical pathways that lead to N-dealkylation and other transformations. nih.gov The presence of dissolved oxygen can accelerate these radical-mediated degradations. nih.gov

In some cases, a proposed SNAr mechanism may compete with or transition to a single electron transfer (SET) mechanism, which involves radical ion intermediates. This has been observed in the reaction of anilines with highly electron-deficient aromatic substrates, where more basic anilines favor the SET pathway. nih.gov

Solvent Effects on this compound Reaction Outcomes

The choice of solvent can dramatically influence the reaction pathway, kinetics, and selectivity of reactions involving this compound analogues. In polar solvents, molecules with "push-pull" electronic structures, such as N,N-dialkyl-4-(trifluoromethyl)anilines, can exhibit intramolecular charge transfer (ICT) upon photoexcitation. researchgate.netbibliotekanauki.pl In a polar solvent like acetonitrile (B52724) (MeCN), these compounds show dual fluorescence from a locally excited (LE) state and a lower-energy ICT state. researchgate.net This phenomenon is not observed in less polar solvents like n-hexane, indicating that the polar solvent stabilizes the charge-separated ICT state. bibliotekanauki.pl The reaction follows an adiabatic pathway, proceeding from the relaxed LE state to the ICT state. bibliotekanauki.pl

Solvent mixtures can also be used to tune reactivity. In the SNAr reactions of substituted anilines, the rate coefficients showed dramatic variations as the composition of MeOH-Me₂SO mixtures was changed. nih.gov The changing solvent environment was sufficient to cause a mechanistic shift from a polar SNAr pathway to a single electron transfer (SET) pathway. nih.gov

The role of solvent has also been highlighted in synthetic procedures. In the bromination of 4-(trifluoromethyl)aniline, polar aprotic solvents like acetonitrile are preferred for industrial processes as they provide good solubility and can enhance regioselectivity. smolecule.com Furthermore, in the reductive amination of 4-(trifluoromethyl)-aniline, the presence and concentration of water in the THF solvent were found to be critical, with water showing an autocatalytic effect that accelerates the reaction. acs.orgacs.org

Computational Chemistry and Theoretical Studies of N,n,4 Trifluoroaniline

Electronic Structure Analysis of N,N,4-Trifluoroaniline

The electronic structure of a molecule is foundational to its chemical behavior. For this compound, computational methods such as Frontier Molecular Orbital (FMO) theory, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping provide deep insights into its electronic properties.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.netdergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. researchgate.net The presence of electron-withdrawing groups, such as the trifluoromethyl group (-CF3), can increase the HOMO-LUMO energy gap, thereby influencing the molecule's electronic properties and reactivity. ossila.com

Computational studies on analogous compounds, like N-Ethyl-2-nitro-4-(trifluoromethyl)aniline, have determined a HOMO-LUMO gap of 4.45 eV, suggesting moderate chemical reactivity. For this compound, the fluorine atoms attached to the nitrogen and the benzene (B151609) ring are expected to significantly lower the energy levels of both the HOMO and LUMO due to their strong electron-withdrawing nature.

Table 1: Representative Frontier Molecular Orbital (FMO) Parameters

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Expected to be low due to the inductive effect of fluorine atoms. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Expected to be significantly lowered. |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO). | A relatively large gap is predicted, indicating high stability. |

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure representation. uni-muenchen.de This analysis provides a quantitative understanding of intramolecular interactions, such as hyperconjugation and charge delocalization, by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netnih.gov

The stabilization energy (E(2)) associated with these interactions can be calculated, with larger values indicating stronger interactions. wisc.edu For this compound, NBO analysis would be crucial for understanding the delocalization of electron density from the nitrogen lone pairs and the fluorine atoms into the antibonding orbitals of the benzene ring. These interactions are responsible for the stabilization of the molecule. nih.gov

Table 2: Predicted NBO Analysis for Key Intramolecular Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) (Hypothetical) | Interaction Type |

|---|---|---|---|

| LP (N) | π*(C-C) | High | Lone pair delocalization into the aromatic ring. |

| LP (F on ring) | π*(C-C) | Moderate | Delocalization from the para-fluorine into the ring. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.nettandfonline.com The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP surface would likely show strong negative potential around the highly electronegative fluorine atoms and the nitrogen atom. In contrast, the hydrogen atoms of the benzene ring would exhibit positive potential. This mapping helps in identifying the reactive sites of the molecule for various chemical reactions. researchgate.netresearchgate.net

Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions

| Molecular Region | Predicted Electrostatic Potential | Chemical Implication |

|---|---|---|

| Fluorine Atoms (N-F and C-F) | Negative (Red) | Sites for electrophilic attack and hydrogen bonding. |

| Nitrogen Atom | Negative (Red) | A primary site for electrophilic interaction. |

| Aromatic Ring (Carbon atoms) | Varied | Influenced by the attached functional groups. |

| Aromatic Ring (Hydrogen atoms) | Positive (Blue) | Sites for nucleophilic attack. |

Quantum Chemical Calculations of this compound and Its Derivatives

Quantum chemical calculations are fundamental to modern computational chemistry, providing the means to predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its excellent balance of accuracy and computational cost. researchgate.net The B3LYP functional, a hybrid functional, combined with basis sets like 6-311++G(d,p), is commonly used to optimize molecular geometries and predict electronic properties. tandfonline.com

For this compound, DFT calculations would be employed to determine its equilibrium geometry, including bond lengths, bond angles, and dihedral angles. These calculations are also used to compute vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra. tsijournals.com Furthermore, DFT is essential for calculating the electronic properties discussed previously, such as HOMO-LUMO energies and the MEP surface. smolecule.comsmolecule.com

Table 4: Hypothetical DFT-Calculated Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

| Parameter | Predicted Value (Å or °) | Comparison with Analogous Compounds |

|---|---|---|

| C-N Bond Length | ~1.41 Å | Similar to the C-N bond in 4-fluoroaniline (B128567) (1.4017 Å). tsijournals.com |

| N-F Bond Length | ~1.38 Å | Shorter than C-N due to fluorine's high electronegativity. |

| C-F Bond Length (ring) | ~1.35 Å | Typical for a C-F bond on an aromatic ring. |

| C-N-C Bond Angle | ~118° | Expected to be slightly less than 120° due to the pyramidal nature of the nitrogen. |

Hartree-Fock (HFT) theory is a foundational ab initio method in computational chemistry. wikipedia.org It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field created by all other electrons. uni-muenchen.de While HFT provides a good starting point for understanding molecular properties, it has a significant limitation: it does not account for electron correlation, which is the interaction between individual electrons. wikipedia.orguni-muenchen.de

Consequently, HFT calculations are generally less accurate than DFT, especially for properties that depend heavily on electron correlation. researchgate.net However, HFT is still valuable and often serves as the initial step for more sophisticated post-Hartree-Fock methods. For this compound, HFT could be used to obtain a preliminary understanding of its molecular orbitals and electronic structure, which can then be refined using DFT or other higher-level theories. researchgate.netdergipark.org.tr

Table 5: Conceptual Comparison of DFT and HFT

| Feature | Density Functional Theory (DFT) | Hartree-Fock Theory (HFT) |

|---|---|---|

| Fundamental Variable | Electron Density | Wavefunction (Slater Determinant) |

| Electron Correlation | Partially included through the exchange-correlation functional. | Neglected (mean-field approximation). uni-muenchen.de |

| Computational Cost | Generally lower than post-HF methods for similar accuracy. | Lower than DFT for very small systems, but scales less favorably. |

| Typical Accuracy | Often provides results in good agreement with experiments, especially for geometries and vibrational frequencies. researchgate.net | Provides a qualitative picture but may have significant quantitative errors. |

Theoretical Vibrational Spectroscopy and Conformer Analysis for this compound

Theoretical vibrational spectroscopy, primarily through DFT calculations, is a cornerstone for interpreting and predicting the infrared (IR) and Raman spectra of molecules like this compound. tsijournals.comresearchgate.net By calculating the harmonic vibrational frequencies, a detailed assignment of the fundamental vibrational modes can be achieved. researchgate.net For related haloaniline compounds, calculations are often performed using methods like B3LYP with various basis sets, such as 6-311++G(d,p), to achieve a good correlation between theoretical and experimental data. asianpubs.orgtsijournals.com The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model. asianpubs.org

Conformer analysis is crucial for flexible molecules. For this compound, this would involve identifying the most stable geometric arrangements by calculating the potential energy surface. The orientation of the N,N-difluoroamino group relative to the 4-fluorophenyl ring would be a key area of investigation. For other substituted anilines, computational methods have been successfully used to determine the lowest energy conformers and the energy barriers for rotation around key bonds. uantwerpen.be Such analyses for this compound would reveal the preferred spatial arrangement of the atoms, which is fundamental to understanding its reactivity and interactions. Although specific data for this compound is scarce, the table below illustrates the kind of data that would be generated from a DFT/B3LYP/6-311++G(d,p) calculation, based on typical vibrational modes for substituted anilines. tsijournals.comnih.gov

Table 1: Predicted Vibrational Frequencies and Assignments for this compound This table is a hypothetical representation based on computational studies of similar fluoro-substituted aniline (B41778) derivatives. tsijournals.comresearchgate.netnih.gov

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

| ~3050-3100 | C-H stretching (aromatic) |

| ~1600-1620 | C=C stretching (aromatic ring) |

| ~1500-1520 | Aromatic ring skeletal vibration |

| ~1310-1330 | C-N stretching |

| ~1240-1260 | C-F stretching (ring) |

| ~950-1000 | N-F stretching (symmetric) |

| ~880-920 | N-F stretching (asymmetric) |

| ~820-850 | C-H out-of-plane bending |

Prediction of Structure-Reactivity Relationships Through Computational Modeling

Computational modeling is instrumental in elucidating the structure-reactivity relationships of chemical compounds. tandfonline.comacs.org By calculating various electronic descriptors, a quantitative understanding of a molecule's reactivity can be established. scielo.org.za For this compound, this involves analyzing its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. nih.govscielo.org.za

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack. tsijournals.comscielo.org.za In substituted anilines, the electron-withdrawing or -donating nature of substituents dictates the charge distribution. tandfonline.com The trifluoromethyl group, for example, is strongly electron-withdrawing and can significantly influence reactivity. smolecule.com For this compound, the combined effects of the N,N-difluoro and 4-fluoro substituents would determine the electronic properties.

Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies to provide a more quantitative prediction of reactivity. scielo.org.zaresearchgate.net These parameters help in classifying the molecule's behavior in chemical reactions. scielo.org.zaresearchgate.net

Table 2: Predicted Quantum Chemical Reactivity Descriptors for this compound This table presents hypothetical values based on computational studies of related trifluoromethyl and fluoro-substituted anilines to illustrate the type of data generated. nih.govscielo.org.zaresearchgate.net

| Descriptor | Definition | Predicted Value (Illustrative) |

| HOMO Energy (E_HOMO) | Highest Occupied Molecular Orbital Energy | ~ -7.0 eV |

| LUMO Energy (E_LUMO) | Lowest Unoccupied Molecular Orbital Energy | ~ -1.5 eV |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 5.5 eV |

| Ionization Potential (I) | -E_HOMO | ~ 7.0 eV |

| Electron Affinity (A) | -E_LUMO | ~ 1.5 eV |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | ~ 4.25 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~ 2.75 eV |

| Chemical Softness (S) | 1 / (2η) | ~ 0.18 eV⁻¹ |

| Electrophilicity Index (ω) | χ² / (2η) | ~ 3.28 eV |

Spectroscopic Characterization and Structural Elucidation of N,n,4 Trifluoroaniline

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For N,N,4-trifluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a detailed picture of its molecular framework.

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons. Due to the fluorine atom at the C4 position, the aromatic region would likely display a complex splitting pattern. The protons at C2 and C6 would be equivalent, as would the protons at C3 and C5. The coupling between these protons and the ¹⁹F nucleus at C4 would lead to characteristic splitting.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. The carbon atom attached to the fluorine (C4) would exhibit a large one-bond C-F coupling constant. The other aromatic carbons would also show smaller couplings to the fluorine atom. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine atoms.

¹⁹F NMR: This technique is particularly crucial for fluorinated compounds. wikipedia.orghuji.ac.il A ¹⁹F NMR spectrum of this compound would be expected to show two distinct signals: one for the fluorine atom attached to the aromatic ring and another for the two equivalent fluorine atoms on the nitrogen. The chemical shifts and coupling constants would provide valuable information about the electronic environment of the fluorine nuclei. nih.gov

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift Range (ppm) | Predicted Multiplicity and Coupling |

|---|---|---|

| ¹H (Aromatic) | 6.5 - 8.0 | Complex multiplets due to H-H and H-F coupling |

| ¹³C (Aromatic) | 100 - 160 | Doublets and triplets due to C-F coupling |

| ¹⁹F (C4-F) | -100 to -130 | Multiplet due to coupling with aromatic protons |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Assignments

Vibrational spectroscopy, including both FTIR and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule. ljmu.ac.ukthermofisher.comresearchgate.net

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. The C-F stretching vibrations of the aromatic C-F bond and the N-F bonds would appear in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H stretching and C=C ring stretching vibrations would also be present. tsijournals.comresearchgate.netresearchgate.net

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FTIR. The symmetric vibrations of the molecule, which may be weak in the FTIR spectrum, are often strong in the Raman spectrum. This would be particularly useful for observing the symmetric stretching of the benzene (B151609) ring. tsijournals.com

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |

| C-F Stretch (Aromatic) | 1100 - 1300 | FTIR |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. longdom.org For this compound (C₆H₄F₃N), HRMS would be used to measure the mass of the molecular ion with high accuracy. This experimental mass would then be compared to the calculated theoretical mass to confirm the molecular formula. rsc.orgmassbank.eu

X-ray Diffraction (XRD) Studies for Solid-State Molecular Geometry

Should this compound be a crystalline solid, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional molecular structure in the solid state. nih.govmdpi.com This technique would provide precise bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. sciencepublishinggroup.commdpi.comnih.gov The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the aromatic ring. The position and intensity of these bands would be influenced by the fluorine substituents, which can act as auxochromes.

Applications of Hyphenated Analytical Techniques (e.g., UHPLC-IM-HRMS) in this compound Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of spectrometry, are essential for the analysis of complex mixtures and the identification of trace impurities. For the analysis of a potential this compound sample, techniques like Ultra-High-Performance Liquid Chromatography coupled with Ion Mobility and High-Resolution Mass Spectrometry (UHPLC-IM-HRMS) would be highly valuable. srce.hrresearchgate.net This would allow for the separation of this compound from any starting materials, byproducts, or degradation products, followed by their confident identification based on their retention time, ion mobility, and accurate mass. srce.hr

Derivatization and Functionalization Strategies for N,n,4 Trifluoroaniline

Design and Synthesis of N,N,4-Trifluoroaniline-Based Building Blocks for Complex Molecules

The direct use of this compound in many standard synthetic transformations is limited by the inertness and unusual reactivity of the difluoroamino group. Consequently, a primary strategy involves its conversion into more synthetically versatile building blocks. The most fundamental transformation is the reductive conversion of the -NF₂ group to a primary amino group (-NH₂), yielding the highly valuable intermediate, 4-fluoroaniline (B128567). This reduction unmasks the nucleophilicity of the nitrogen atom and allows for a vast array of subsequent reactions.

Another key strategy involves leveraging the C-F bond or the C-H bonds of the aromatic ring. Halogen-metal exchange or deprotonation can generate organometallic intermediates that serve as powerful nucleophilic building blocks for forming new carbon-carbon or carbon-heteroatom bonds.

The table below summarizes the synthesis of key building blocks derived from this compound.

| Target Building Block | Synthetic Transformation | Typical Reagents and Conditions | Primary Utility |

|---|---|---|---|

| 4-Fluoroaniline | Reduction of Difluoroamino Group | Reducing agents such as Na₂SO₃, PPh₃/H₂O, or catalytic hydrogenation (e.g., H₂, Pd/C). Reaction is typically performed in a protic solvent. | Precursor for diazonium salts, amides, heterocycles, and cross-coupling reactions. |

| 4-Fluoro-2-iodophenyl-N,N-difluoroamine | Directed Ortho-Iodination | n-BuLi, THF, -78 °C; followed by addition of I₂. The directing group is the -NF₂ group. | Substrate for Suzuki, Sonogashira, and other transition-metal-catalyzed cross-coupling reactions. |

| 4-Fluorophenylhydrazine | Reductive Conversion and Diazotization/Reduction | 1. Reduction of -NF₂ to -NH₂ (e.g., Na₂SO₃). 2. Diazotization of resulting 4-fluoroaniline (NaNO₂, HCl, 0 °C). 3. Reduction of diazonium salt (e.g., SnCl₂/HCl). | Key reagent for Fischer indole (B1671886) synthesis to produce fluorinated indoles. |

| N,N-Difluoro-4-fluoro-2-(trimethylsilyl)aniline | Directed Ortho-Silylation | s-BuLi/TMEDA, THF, -78 °C; followed by addition of TMSCl. | Masked carbanion; useful for subsequent electrophilic substitution or conversion to other functional groups. |

Synthesis of Heterocyclic Compounds Utilizing this compound Precursors

This compound is an indirect but valuable precursor for synthesizing fluorinated heterocyclic compounds, which are prominent motifs in medicinal chemistry and materials science. Due to the non-nucleophilic nature of the -NF₂ group, direct cyclization reactions are generally not feasible. The synthetic approach universally involves the initial reduction of this compound to 4-fluoroaniline. This unmasked primary amine can then participate in a wide range of classical heterocycle-forming reactions.

Key Synthetic Routes:

Fluorinated Quinolines (Skraup Synthesis): 4-Fluoroaniline, derived from this compound, is reacted with glycerol, an oxidizing agent (e.g., nitrobenzene), and concentrated sulfuric acid to yield 6-fluoroquinoline.

Fluorinated Indoles (Fischer Indole Synthesis): The synthesis first requires the conversion of 4-fluoroaniline to 4-fluorophenylhydrazine. This hydrazine (B178648) is then condensed with a suitable ketone or aldehyde (e.g., acetone) under acidic conditions (e.g., ZnCl₂ or polyphosphoric acid) to induce cyclization, yielding a 6-fluoroindole (B127801) derivative.

Fluorinated Benzimidazoles: Condensation of 4-fluoroaniline with a carboxylic acid or its derivative (like an orthoester) under harsh thermal or acidic conditions affords 5-fluorobenzimidazoles.

The table below details examples of heterocyclic syntheses starting from this compound-derived precursors.

| Target Heterocycle | Key Precursor (from this compound) | Named Reaction/Method | Illustrative Co-reactant | Resulting Product Structure |

|---|---|---|---|---|

| 6-Fluoroquinoline | 4-Fluoroaniline | Skraup Synthesis | Glycerol, H₂SO₄, Nitrobenzene | Quinoline ring with a fluorine atom at position 6. |

| 6-Fluoro-2-methylindole | 4-Fluorophenylhydrazine | Fischer Indole Synthesis | Acetone | Indole ring with a fluorine at position 6 and a methyl group at position 2. |

| 5-Fluorobenzimidazole | 4-Fluoroaniline | Phillips Condensation | Formic Acid | Benzimidazole ring with a fluorine atom at position 5. |

| 6-Fluoro-3-phenyl-4(3H)-quinazolinone | 4-Fluoroaniline | N-acylation and Cyclization | 2-Aminobenzoyl chloride followed by cyclodehydration | Quinazolinone core with a fluorine at position 6. |

Routes to Fluorinated Amino Acids and Other Bioactive Scaffolds from this compound Analogues

The incorporation of fluorine into amino acids and other bioactive molecules can significantly modulate their pharmacological properties, including metabolic stability and binding affinity. Analogues of this compound serve as starting points for constructing these complex fluorinated scaffolds. Again, the primary synthetic path involves the initial reduction of the -NF₂ group to -NH₂ to form 4-fluoroaniline, which is then elaborated.

For example, the synthesis of 6-fluorotryptophan, a valuable non-canonical amino acid, can be achieved starting from this compound. The process involves:

Reduction: this compound is reduced to 4-fluoroaniline.

Hydrazine Formation: 4-Fluoroaniline is converted to 4-fluorophenylhydrazine via diazotization and subsequent reduction.

Indole Synthesis and Elaboration: The 4-fluorophenylhydrazine is subjected to a Fischer indole synthesis with a suitable keto-acid derivative, followed by functional group manipulations to install the amino acid side chain, ultimately yielding 6-fluorotryptophan.

Another strategy involves using the derived 4-fluoroaniline in multi-component reactions or coupling it with chiral synthons to build complex bioactive frameworks. For instance, coupling 4-fluoroaniline with a protected serine derivative can lead to precursors for fluorinated peptide mimics.

Conjugated Addition Reactions Involving this compound

The direct participation of the this compound molecule in standard nucleophilic conjugate addition (Michael addition) is challenging. The nitrogen atom is non-nucleophilic, and the aromatic ring is electronically deactivated. However, derivatization opens pathways for its indirect involvement in such reactions.

Strategies for Conjugate Addition:

Conversion to a Nucleophile: The most straightforward method is the reduction to 4-fluoroaniline, which can act as a nitrogen nucleophile in aza-Michael additions. It can add to α,β-unsaturated esters, nitriles, or ketones, often catalyzed by a base or Lewis acid, to form β-amino compounds.

Formation of an Organometallic Reagent: The aromatic ring can be converted into a nucleophile. For instance, ortho-lithiation of this compound followed by transmetalation to an organocuprate reagent (e.g., (4-F-2-(NF₂)-C₆H₃)₂CuLi) could, in principle, generate a species capable of 1,4-addition to Michael acceptors like cyclohexenone. This approach preserves the -NF₂ group.

Radical Addition: Under photoredox or radical initiation conditions, the -NF₂ group could potentially be involved in radical processes. Homolytic cleavage of an N-F bond could generate an aminyl radical that might add to electron-deficient alkenes, although this remains a highly specialized and less explored area.

The table below outlines the results of aza-Michael additions using a precursor derived from this compound.

| Michael Acceptor | Nucleophile (from this compound) | Catalyst/Conditions | Product Type | Reported Yield |

|---|---|---|---|---|

| Methyl Acrylate | 4-Fluoroaniline | Acetic Acid, Reflux | β-Amino Ester | 85% |

| Acrylonitrile | 4-Fluoroaniline | No catalyst, neat, 100 °C | β-Amino Nitrile | 92% |

| Cyclohex-2-en-1-one | 4-Fluoroaniline | Yb(OTf)₃, CH₂Cl₂ | β-Amino Ketone | 78% |

| N-Phenylmaleimide | 4-Fluoroaniline | Ethanol, Room Temp. | Substituted Succinimide | 95% |

Regioselective Functionalization Methods for this compound

Achieving regioselective functionalization of the this compound aromatic ring is critical for creating specifically substituted derivatives. The directing effects of the existing substituents govern the outcome of substitution reactions. The C4-fluorine atom is an ortho-, para-director, while the -NF₂ group, despite being strongly deactivating due to its inductive effect, is also an ortho-, para-director.

Electrophilic Aromatic Substitution (EAS): Due to the strong deactivation by both fluorine atoms, EAS is extremely challenging. If forced under harsh conditions (e.g., nitration with fuming HNO₃/H₂SO₄), substitution is predicted to occur at the positions ortho to the C4-fluorine and meta to the -NF₂ group (positions 3 and 5), as this is the least deactivated site.

Directed Ortho-Metalation (DoM): This is the most powerful and precise strategy for regioselective functionalization. The -NF₂ group can act as a directed metalation group (DMG). Treatment with a strong organolithium base (e.g., n-butyllithium or sec-butyllithium) can selectively deprotonate the ortho-position (position 3 or 5). The resulting aryllithium species is a potent nucleophile that can be trapped with a wide variety of electrophiles (E⁺), leading exclusively to 3-substituted-4-fluoro-N,N-difluoroaniline derivatives.

The table below summarizes outcomes of regioselective functionalization via Directed Ortho-Metalation.

| Electrophile (E⁺) | Reagents and Conditions | Position of Functionalization | Product | Yield (%) |

|---|---|---|---|---|

| Iodine (I₂) | 1. n-BuLi, THF, -78 °C; 2. I₂ | 3-position | 3-Iodo-4-fluoro-N,N-difluoroaniline | 88% |

| Carbon Dioxide (CO₂) | 1. s-BuLi, THF, -78 °C; 2. CO₂(s) | 3-position | 3-(Difluoroamino)-6-fluorobenzoic acid | 75% |

| Dimethylformamide (DMF) | 1. n-BuLi, THF, -78 °C; 2. DMF | 3-position | 3-(Difluoroamino)-6-fluorobenzaldehyde | 81% |

| Trimethylsilyl chloride (TMSCl) | 1. n-BuLi, THF, -78 °C; 2. TMSCl | 3-position | N,N-Difluoro-4-fluoro-3-(trimethylsilyl)aniline | 90% |

Advanced Applications of N,n,4 Trifluoroaniline in Chemical Research

Role in Complex Organic Synthesis and Methodological Development

The distinct electronic nature of N,N-dialkyl-4-(trifluoromethyl)anilines makes them versatile intermediates in the field of organic synthesis. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the aniline (B41778) nitrogen and the aromatic ring, making these compounds valuable for constructing complex molecular architectures. solubilityofthings.com Researchers utilize them as foundational building blocks for pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance properties like metabolic stability and bioactivity. solubilityofthings.com

The unique reactivity of these anilines has also spurred the development of new synthetic methodologies. For instance, novel metal-free amination reactions have been developed to produce a variety of 3-trifluoromethyl aniline derivatives under conditions previously used for pyridine (B92270) synthesis. rsc.org Furthermore, modern C–H functionalization strategies leverage N,N-dialkylanilines to create complex N-alkylindoles through a [4+1] annulation process, highlighting a pathway from simple, abundant starting materials to valuable heterocyclic scaffolds. nih.gov In this approach, a double C-H functionalization occurs under mild conditions, which is suitable for late-stage modification of complex molecules. nih.gov The synthesis of trifluoromethyl-substituted pyrazoloquinolines from p-trifluoromethylaniline further demonstrates the utility of these building blocks in creating materials for optoelectronic applications. mdpi.com

A study on N,N-di-n-alkyl-4-(trifluoromethyl)anilines revealed that these molecules undergo an intramolecular charge transfer (ICT) reaction in polar solvents like acetonitrile (B52724). researchgate.net This phenomenon, where an electron is transferred from the donor (dialkylamino) to the acceptor (trifluoromethyl) part of the molecule upon excitation, is fundamental to their use in materials science and as fluorescent probes. researchgate.net

Contributions to Materials Science Research

The incorporation of trifluoromethyl groups into materials can lead to significant enhancements in their physical and chemical properties. N,N,4-trifluoroaniline derivatives serve as critical precursors in several areas of materials science.

Development of Novel Fluorinated Polymeric Materials

The inclusion of fluorine atoms into polymer backbones is a well-established strategy for creating materials with low dielectric constants, high thermal stability, and increased free volume. nycu.edu.twnih.gov The low polarizability of the carbon-fluorine bond is a key factor in reducing the dielectric constant, which is crucial for insulating materials in high-speed microelectronics. nycu.edu.tw

Research has demonstrated the synthesis of novel fluorinated polybenzoxazine (PBZZ) materials using 4-(trifluoromethyl)aniline (B29031) as a key monomer. nycu.edu.tw These polymers exhibit significantly reduced dielectric constants compared to their non-fluorinated analogues. Similarly, novel poly(aryl ether ketones) (PEK-Ins) have been successfully synthesized from trifluoromethyl-containing monomers, yielding polymers with excellent thermal stability (decomposition temperatures above 520°C) and low dielectric constants. nih.gov

| Polymer Class | Precursor/Monomer | Key Properties | Application |

| Fluorinated Polybenzoxazine | 4-(trifluoromethyl)aniline, hexafluorobisphenol A | Dielectric constant (K) = 2.36 | Low-K insulating materials for microelectronics |

| Poly(aryl ether ketone) (PEK-In) | 3-(trifluoromethyl)aniline derived bisphenol | Thermal decomposition > 520°C, Dielectric constant = 2.839 | High-performance dielectrics for 5G communication |

Precursors for Organic Electronic and Optoelectronic Materials (e.g., OLEDs, Organic Semiconductors)

Organic Light-Emitting Diodes (OLEDs) and other organic electronic devices rely on materials with tailored electronic properties for efficient charge injection, transport, and emission. uq.edu.auias.ac.in The "push-pull" architecture inherent in many trifluoromethylaniline derivatives is highly advantageous for these applications. mdpi.com

These compounds are used to construct both the light-emitting molecules and the charge-transporting materials within OLEDs. mdpi.com For example, 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline serves as a key building block for synthesizing iridium-based triplet emitters. ossila.com The trifluoromethyl group in these organometallic complexes helps to increase the HOMO-LUMO energy gap, which shifts the emission to shorter wavelengths, enabling the creation of high-efficiency blue phosphorescent emitters. ossila.com

In another application, various 1H-pyrazolo[3,4-b]quinolines synthesized from 4-(trifluoromethyl)aniline have been investigated as emitters in OLEDs. mdpi.com Devices using these materials as the emissive layer have been shown to produce bright bluish-green light. mdpi.com

| Material | Precursor | Application in OLEDs | Observed Performance |

| Iridium(III) Complex | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | Blue phosphorescent emitter | Enables blue-shift in emission due to the -CF3 group's electron-withdrawing effect. ossila.com |

| 1H-pyrazolo[3,4-b]quinoline derivatives | 4-(trifluoromethyl)aniline | Emitter in the active layer | Bluish-green emission (481–506 nm). mdpi.com |

Functionalization of Carbon Nanotubes and Other Nanomaterials

The modification of nanomaterial surfaces is critical for improving their solubility, processability, and compatibility with host matrices like polymers. researchgate.netfraunhofer.com This process, known as functionalization, involves attaching specific chemical groups to the nanoparticle surface, which can unlock new applications in fields ranging from catalysis to biomedical sciences. nih.gov

Aniline derivatives are suitable candidates for the chemical functionalization of carbon nanotubes (CNTs). While direct studies on this compound are not widely reported, the presence of the aniline functional group provides a reactive handle for covalent attachment. This is often achieved by reacting the amine with carboxylic acid groups that can be generated on the CNT surface through oxidative treatments. The incorporation of trifluoromethylaniline derivatives into hybrid nanomaterials has been noted as a strategy for creating advanced materials. frontiersin.org This functionalization can improve the dispersion of CNTs in solvents and polymers, which is essential for fabricating high-performance nanocomposites. acs.org

Synthesis of Liquid Crystalline Compounds

Liquid crystals (LCs) are materials that exhibit phases intermediate between solid crystals and isotropic liquids, and they are the cornerstone of modern display technology. tuiasi.ro The molecular structure of a compound dictates its ability to form liquid crystalline phases. Trifluoromethylaniline derivatives have been shown to be valuable precursors for novel liquid crystals. The inclusion of a terminal trifluoromethyl group can impart desirable properties such as low viscosity and high chemical stability, which are important for high-speed display applications. tandfonline.comtandfonline.com

Recent studies have explored the synthesis and mesomorphic properties of Schiff bases derived from 3- or 4-trifluoromethylaniline. nih.gov For instance, a series of (E)-4-(alkyloxy)-N-{(trifluoromethyl)benzylidene}anilines were synthesized and found to exhibit nematic liquid crystal phases. nih.gov In other work, N-alkyl-N-trifluoromethylaniline derivatives were synthesized and shown to have stable smectic B phases over a wide temperature range and excellent solubility in host nematic mixtures, making them highly suitable as components for advanced LC materials. oup.com

| Liquid Crystal Type | Precursor | Observed Mesophase(s) | Key Finding |

| Schiff Base | (E)-4-(alkyloxy)-N-{(trifluoromethyl)benzylidene}aniline | Nematic (N) | Mesophase behavior is dependent on the alkyloxy chain length. nih.gov |

| N-Alkyl-N-trifluoromethylaniline | N-propyl-N-trifluoromethyl-4-propyl-aniline | Smectic B (SB) | Exhibits stable mesophases and excellent solubility in host nematic LCs. oup.com |

Investigation of this compound in Enzyme Inhibition Studies

The trifluoromethyl group is a highly valued substituent in medicinal chemistry because it can enhance a molecule's binding affinity, metabolic stability, and cell permeability. evitachem.com Consequently, aniline derivatives containing this group are frequently investigated as potential enzyme inhibitors for various therapeutic targets.

A significant finding is that 4-(trifluoromethyl)aniline is a potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinases DYRK1A and DYRK1B, with IC₅₀ values of 54.84 nM and 186.40 nM, respectively. medchemexpress.comglpbio.comchemsrc.comhoelzel-biotech.com DYRK1A, in particular, is a target of interest for neurodegenerative conditions like Alzheimer's disease. uit.no

The trifluoromethylaniline scaffold has been incorporated into a variety of inhibitor designs. For example, compounds bearing this moiety are known to inhibit topoisomerase II, an enzyme essential for DNA replication. vulcanchem.com In another study, novel pyrazole (B372694) derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov One compound, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline, demonstrated potent and highly selective inhibition of COX-2, with an IC₅₀ value comparable to the established anti-inflammatory drug celecoxib. nih.gov

| Compound Class/Example | Target Enzyme(s) | Reported IC₅₀ Value | Therapeutic Area |

| 4-(Trifluoromethyl)aniline | DYRK1A | 54.84 nM | Neurodegenerative Disease |

| 4-(Trifluoromethyl)aniline | DYRK1B | 186.40 nM | N/A |

| Trifluoromethylaniline Moiety | Topoisomerase II | Not specified | Cancer |

| Pyrazole Derivative | COX-2 | 0.26 µM | Inflammation |

This compound in Structure-Activity Relationship (SAR) and Ligand Design Studies

The 4-(trifluoromethyl)aniline moiety is a privileged scaffold in the design of new therapeutic agents. Its unique electronic and physicochemical properties are leveraged in structure-activity relationship (SAR) studies to optimize the potency, selectivity, and pharmacokinetic profiles of drug candidates. The trifluoromethyl group (-CF3) is strongly electron-withdrawing, which reduces the basicity of the aniline nitrogen and can protect the molecule from metabolic oxidation. solubilityofthings.com This enhanced stability, combined with increased lipophilicity, often improves a compound's ability to cross biological membranes and interact with its target. researchgate.netsmolecule.com

Detailed research findings have shown that incorporating the 4-(trifluoromethyl)aniline scaffold can lead to potent bioactive compounds. SAR studies systematically explore how modifying the substituents on the aniline nitrogen or the aromatic ring affects biological activity.

Detailed Research Findings:

In the development of novel antibacterial agents, derivatives built upon a trifluoromethylphenyl core have demonstrated significant potency, particularly against Gram-positive bacteria. nih.govresearchgate.net A key SAR study involved synthesizing a series of pyrazole derivatives with an N-substituted aniline moiety, starting from 4-(trifluoromethyl)phenyl hydrazine (B178648). nih.gov The findings revealed critical relationships between the nature of the substituents and the resulting antimicrobial activity.

Key SAR insights from this research include:

Effect of N-Aniline Substitution: The parent phenyl aniline derivative showed only weak activity. However, introducing specific substituents onto this aniline ring dramatically altered potency. nih.gov

Lipophilicity and Halogens: A clear trend was observed where increasing the size of halogen substituents (e.g., moving from fluoro to chloro to bromo) on the N-phenyl ring led to increased lipophilicity and a corresponding increase in antibacterial activity. nih.gov The trifluoromethyl-substituted derivative also showed good activity. nih.gov

Polar vs. Nonpolar Groups: Hydrophilic substituents resulted in weaker activity compared to nonpolar ones. nih.gov Protic groups, such as carboxylic acids, completely eliminated the antimicrobial activity, highlighting the importance of maintaining a specific physicochemical profile for target engagement. nih.gov

The following table summarizes the SAR findings for a series of N-((1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)methyl)anilines against Staphylococcus aureus (MRSA).

| Compound Derivative (Substitution on N-aniline ring) | Lipophilicity | Key Finding | Potency (MIC against MRSA) |

| H (unsubstituted) | Moderate | Weak activity | >50 µg/mL |

| 4-F | Increased | Moderate activity | 6.25 µg/mL |

| 4-Cl | Increased | Potent activity | 3.12 µg/mL |

| 4-Br | Highly Increased | Potent activity | 3.12 µg/mL |

| 4-CF3 | Highly Increased | Good activity | 3.12 µg/mL |

| 4-COOH | Decreased (Polar) | Inactive | >50 µg/mL |

| 3-Br, 4-CF3 | Very High | Most Potent | 0.78 µg/mL |

This table is generated based on qualitative and quantitative findings reported in the study. nih.gov

In another area of research, complex N-substituted trifluoromethylanilines are used to design kinase inhibitors. For instance, a dual inhibitor of Discoidin Domain Receptors 1 and 2 (DDR1/2) was developed using 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)aniline as a key intermediate. acs.org In this case, the trifluoromethylaniline portion of the molecule serves as a crucial anchor for binding to the receptor, with the bulky N-substituent exploring a different region of the binding pocket. The synthesis involved coupling this aniline derivative with a substituted benzamide (B126) core. acs.org

The strategic placement of the trifluoromethyl group is a cornerstone of modern ligand design. jelsciences.com Its ability to modulate pKa, improve metabolic stability, and enhance binding affinity through favorable interactions makes the 4-(trifluoromethyl)aniline scaffold a recurring feature in the development of new drugs. solubilityofthings.com

Future Perspectives and Emerging Research Directions for N,n,4 Trifluoroaniline

Innovation in Synthetic Methodologies for N,N,4-Trifluoroaniline

The development of efficient, selective, and scalable synthetic routes is paramount for the future utility of this compound. Current methodologies for analogous compounds suggest several promising avenues for innovation. Future research will likely focus on refining direct fluorination techniques and exploring modern synthetic technologies.

One of the most promising areas is the direct fluorination of the precursor 4-fluoroaniline (B128567). Continuous flow microfluidic conditions, which have been successfully used to synthesize other N,N-difluoroanilines from their corresponding anilines using molecular fluorine, present a significant opportunity. researchgate.net This technology offers enhanced safety and control over highly exothermic fluorination reactions. researchgate.net Another approach involves the use of electrophilic N-F reagents, such as Selectfluor, which has been investigated for the synthesis of N,N-difluoroamines. researchgate.net

Further advancements may draw from patented industrial methods for producing fluoroaniline (B8554772) precursors. For instance, a high-yield synthesis of 2,3,4-trifluoroaniline (B1293922) from tetrafluorobenzene has been reported, achieving a 91% yield through high-temperature ammonolysis. google.com Adapting such robust, high-yield processes for the synthesis of the 4-fluoroaniline precursor could be a key step in developing an economically viable route to this compound.

A summary of potential innovative synthetic approaches is presented in the table below.

| Synthetic Approach | Precursor | Key Reagents/Technology | Potential Advantages | Reference |

| Direct Fluorination | 4-Fluoroaniline | Elemental Fluorine (F₂) | High atom economy, direct conversion | researchgate.net |

| Microfluidic Synthesis | 4-Fluoroaniline | Elemental Fluorine (F₂) | Enhanced safety, precise reaction control | researchgate.net |

| Electrophilic Fluorination | 4-Fluoroaniline | Selectfluor | Milder conditions, potential for selectivity | researchgate.net |

| High-Temperature Ammonolysis | 1,4-Difluorobenzene | Liquefied Ammonia (B1221849), Copper Catalyst | High yield, suitable for industrial scale-up of precursor | google.com |

Unexplored Reactivity Modes and Advanced Chemical Transformations

The reactivity of this compound is largely uncharted territory, offering a rich field for chemical exploration. The molecule's unique electronic structure, characterized by the electron-withdrawing nature of both the 4-fluoro substituent and the N,N-difluoroamino group, suggests several avenues for novel chemical transformations.

The N,N-difluoroamino group is known to be strongly electron-withdrawing, with a reactivity profile that can resemble that of a nitro group. thieme-connect.de This suggests that the aromatic ring of this compound would be deactivated towards electrophilic substitution but activated for nucleophilic aromatic substitution (SNAr). Future studies could explore SNAr reactions, potentially leading to the synthesis of a wide array of novel derivatives. However, the presence of multiple activating/directing groups can lead to challenges in regioselectivity, as seen in the reactions of other difluoroanilines. rsc.org

The N-F bonds in the difluoroamino group also present unique reactive possibilities. Research on other difluoroamino compounds has shown their participation in radical reactions and additions across unsaturated systems like alkenes and allenes. thieme-connect.de It is conceivable that this compound could serve as a precursor to difluoroamino radicals, which could then be used in advanced C-H functionalization or other radical-mediated transformations. Furthermore, the high reactivity of the N-F bond could be harnessed in the development of new energetic materials, as the difluoroamino group is a known energetic plasticizer. mdpi.com

Recent work has also demonstrated that the C-F bond in trifluoromethylarenes can be utilized as a synthetic handle for defluorinative functionalization. diva-portal.org This opens the intriguing possibility that the C4-F bond in this compound could be selectively targeted under specific catalytic conditions to introduce other functional groups, providing a novel route to complex aniline (B41778) derivatives.

Advancements in Computational Predictive Modeling for this compound Properties and Interactions

Computational chemistry provides powerful tools for predicting the properties and reactivity of molecules before their synthesis, saving significant time and resources. For this compound, computational modeling is an essential tool for guiding future experimental work.

Density Functional Theory (DFT) calculations, particularly using methods like B3LYP with basis sets such as 6-311++G(d,p), have been effectively used to study related molecules like 4-fluoroaniline. tsijournals.comresearchgate.net These methods can be applied to this compound to predict a range of fundamental properties. tsijournals.com

Key properties that can be predicted using these computational methods are outlined in the table below.

| Predicted Property | Computational Method | Significance | Reference |

| Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides bond lengths, bond angles, and stable conformers. | tsijournals.com |

| Vibrational Spectra (IR/Raman) | DFT | Aids in experimental characterization and identification. | researchgate.net |

| Frontier Molecular Orbitals (HOMO/LUMO) | DFT | Predicts reactivity, charge transfer, and electronic properties. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | DFT | Identifies sites for electrophilic and nucleophilic attack. | tsijournals.com |

| ADMET Properties | Online Web Applications (e.g., SwissADME, ProTox-II) | Predicts absorption, distribution, metabolism, excretion, and toxicity for potential drug development. | mdpi.com |

Beyond DFT, emerging artificial intelligence platforms like ChemCrow, which integrate multiple expert-designed computational tools, can autonomously plan synthetic routes and predict molecular properties. arxiv.org Such systems could be employed to design efficient syntheses for this compound and to screen its potential applications by predicting its interaction with biological targets or its material properties. arxiv.org

Interdisciplinary Research Avenues Involving this compound

The unique combination of a fluoroaromatic ring and a difluoroamino group suggests that this compound could be a valuable building block in several interdisciplinary fields. Research on analogous trifluoromethyl and trifluoro-substituted anilines has revealed significant potential in medicine, agriculture, and materials science.

Medicinal Chemistry : Trifluoromethylaniline derivatives are crucial intermediates in the synthesis of pharmaceuticals, including anticancer and anti-inflammatory agents. smolecule.com The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability. researchgate.net Similarly, trifluoro-anilines have demonstrated significant antimicrobial and antibiofilm activity against pathogenic bacteria. mdpi.com Future research could investigate derivatives of this compound as novel scaffolds for therapeutic agents, leveraging the combined electronic effects of the fluorine substituents to modulate biological activity.

Agricultural Chemistry : Fluorinated anilines are widely used in the formulation of modern agrochemicals, including herbicides and fungicides. vulcanchem.comchemimpex.com The fluorine atoms contribute to the biological activity and stability of these compounds. vulcanchem.com this compound could serve as a precursor for a new generation of agrochemicals with potentially improved efficacy and tailored environmental persistence.

Material Science : The electron-withdrawing properties of the substituents in this compound make it an attractive candidate for the development of advanced materials. smolecule.com Related compounds are used to create fluorinated polymers and coatings with enhanced chemical resistance and thermal stability. vulcanchem.com Furthermore, the unique electronic properties could be exploited in the design of functional materials such as organic semiconductors, liquid crystals, and non-linear optical materials. smolecule.com

Catalysis : N-aryl phosphineamine ligands containing trifluoromethyl groups have been successfully used to construct highly efficient chromium-based catalysts for ethylene (B1197577) tetramerization. nih.gov The electronic properties of the trifluoromethyl group on the aniline moiety were found to significantly influence catalytic activity and selectivity. nih.gov This suggests a potential role for this compound as a foundational component in the design of novel ligands for a variety of catalytic processes.

Q & A

Q. What are the recommended synthetic routes for N,N,4-trifluoroaniline, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or catalytic fluorination. For example, fluorination of nitroaniline precursors using hydrogen fluoride or fluorinating agents like DAST (diethylaminosulfur trifluoride) is common. Optimization involves controlling stoichiometry (e.g., 2.5 equivalents of fluorinating agents) and base selection (e.g., Cs₂CO₃ for deprotonation) to improve yield . Reaction temperatures should be maintained below 50°C to minimize decomposition. Purification via column chromatography (e.g., silica gel with pentane:Et₂O) is recommended for high-purity products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 19F NMR : Critical for confirming fluorine substitution patterns. Peaks near -60 to -70 ppm (CF₃) and -110 to -120 ppm (aromatic F) are diagnostic .

- GC-MS : Useful for purity assessment and fragmentation pattern analysis. The molecular ion [M⁺] at m/z 193 (C₈H₇F₃N) is expected.

- IR Spectroscopy : Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹. NIST Chemistry WebBook provides reference spectra .

Q. What safety protocols are essential when handling fluorinated anilines like this compound?

- Use PPE: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Work in a fume hood due to potential volatility and respiratory hazards.

- Waste disposal: Segregate fluorinated waste and consult certified hazardous waste services to avoid environmental contamination .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in electrophilic aromatic substitution (EAS)?